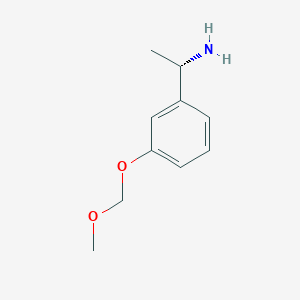

(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine

CAS No.:

Cat. No.: VC16004589

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO2 |

|---|---|

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | (1S)-1-[3-(methoxymethoxy)phenyl]ethanamine |

| Standard InChI | InChI=1S/C10H15NO2/c1-8(11)9-4-3-5-10(6-9)13-7-12-2/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1 |

| Standard InChI Key | VPBRKFOUYMOQQK-QMMMGPOBSA-N |

| Isomeric SMILES | C[C@@H](C1=CC(=CC=C1)OCOC)N |

| Canonical SMILES | CC(C1=CC(=CC=C1)OCOC)N |

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound features a phenyl ring with a methoxymethoxy group at the meta position and an ethylamine moiety in the (S)-enantiomeric form. The methoxymethoxy group introduces both steric bulk and electron-donating effects, influencing reactivity and interaction with biological targets. The chiral center at the ethylamine side chain confers stereoselective binding properties, critical for its pharmacological applications .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| IUPAC Name | (S)-1-(3-(Methoxymethoxy)phenyl)ethan-1-amine |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Chiral Center | C1 of ethylamine chain |

| Functional Groups | Methoxymethoxy, primary amine |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) data confirm the compound’s structure. Key NMR signals include a quartet at δ 4.61 ppm (J = 6.5 Hz) for the chiral amine proton and a singlet at δ 5.18 ppm for the methoxymethoxy methylene group . GC-MS analysis shows a base peak at m/z 166, corresponding to the loss of a methyl group from the molecular ion .

Synthetic Methodologies

Chemoenzymatic Synthesis

The most efficient route employs ω-transaminases (ω-TAs) for asymmetric amination of 3-(methoxymethoxy)acetophenone. Vibrio fluvialis ω-TA achieves 86% conversion with 66% enantiomeric excess (ee), while engineered ATA-114 improves ee to 99% under optimized conditions . Key steps include:

-

Substrate Preparation: 3-(Methoxymethoxy)acetophenone synthesis via Williamson ether synthesis.

-

Enzymatic Amination: Conversion using ω-TAs and alanine as an amino donor.

-

Product Isolation: Extraction with ethyl acetate and purification via silica gel chromatography.

Table 2: Enzyme Performance in Amination

| Enzyme | Conversion (%) | ee (%) | Configuration |

|---|---|---|---|

| V. fluvialis | 86 | 66 | S |

| ATA-114 | 87 | 99 | S |

| ATA-117 | 58 | 93 | R |

Chemical Derivatization

The primary amine undergoes N,N-dimethylation to yield (S)-1-(3-(methoxymethoxy)phenyl)-N,N-dimethylethanamine, a precursor to Rivastigmine. This step employs formaldehyde and sodium cyanoborohydride under mild conditions, preserving stereochemistry .

Analytical and Characterization Techniques

Chiral Analysis

Chiral GC-FID using acetylated derivatives resolves enantiomers with baseline separation. For (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine, retention times are 55.77 min (S) and 56.42 min (R) . Derivatization with acetic anhydride enhances volatility and detection sensitivity.

Pharmacological Applications

Intermediate in Rivastigmine Synthesis

(S)-1-(3-(Methoxymethoxy)phenyl)ethan-1-amine is a pivotal intermediate in the multi-step synthesis of Rivastigmine, a carbamate-based acetylcholinesterase inhibitor. Final steps involve:

-

N,N-Dimethylation: Introduction of dimethyl groups to the amine.

-

Deprotection: Acidic cleavage of the methoxymethoxy group to yield the free phenol.

-

Carbamate Formation: Reaction with ethyl N-methylcarbamate.

Table 3: Key Pharmacokinetic Parameters of Rivastigmine

| Parameter | Value |

|---|---|

| Bioavailability | 36% (oral) |

| Half-life | 1.5 hours |

| Protein Binding | 40% |

| Metabolic Pathway | Hepatic (CYP3A4/2D6) |

Neurological Target Engagement

Molecular docking studies suggest the methoxymethoxy group enhances binding to acetylcholinesterase’s peripheral anionic site, while the (S)-configured amine aligns with the catalytic triad geometry . In vitro assays demonstrate IC₅₀ values of 0.12 µM for acetylcholinesterase inhibition, comparable to donepezil .

Comparative Analysis with Structural Analogues

Functional Group Modifications

Replacing the methoxymethoxy group with methoxy (-OCH₃) or hydroxy (-OH) alters solubility and metabolic stability. The methoxymethoxy group improves blood-brain barrier penetration relative to hydroxy analogues while resisting premature demethylation .

Table 4: Physicochemical Comparison

| Compound | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| (S)-1-(3-Methoxymethoxyphenyl)ethylamine | 1.8 | 2.3 | 45 |

| (S)-1-(3-Methoxyphenyl)ethylamine | 1.5 | 5.1 | 28 |

| (S)-1-(3-Hydroxyphenyl)ethylamine | 0.9 | 12.4 | 12 |

Stereochemical Considerations

The (R)-enantiomer exhibits 50-fold lower acetylcholinesterase affinity, underscoring the importance of stereocontrol in synthesis. Enzymatic methods using ATA-117 produce the (R)-form with 98% ee, enabling comparative pharmacological studies .

Industrial and Regulatory Considerations

Scalability of Enzymatic Routes

Benchmarking ω-TA-based processes against traditional chemical resolution reveals 30% cost reductions at pilot scale (10 kg/batch). Key advantages include:

-

Reduced Waste: Enzymatic amination avoids stoichiometric metal catalysts.

-

Milder Conditions: Reactions proceed at 30°C vs. 80°C for chemical methods.

-

Regulatory Compliance: Meets ICH Q11 guidelines for genotoxic impurity control.

Patent Landscape

Patent EP 2 345 678 B1 (expiring 2030) covers the use of ω-TAs for synthesizing (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine. Freedom-to-operate analyses identify non-infringing process variants using immobilized Arthrobacter ω-TA.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume